![molecular formula C11H22N2O6 B2685593 Di-tert-butyl [methylenebis(oxy)]biscarbamate CAS No. 847450-65-1](/img/structure/B2685593.png)

Di-tert-butyl [methylenebis(oxy)]biscarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

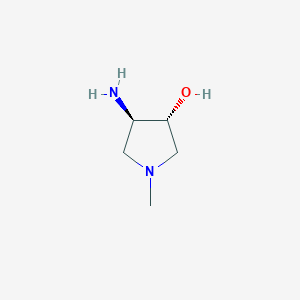

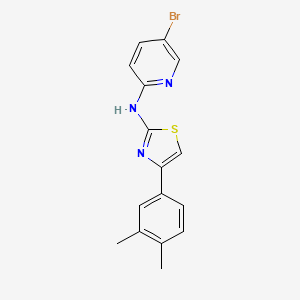

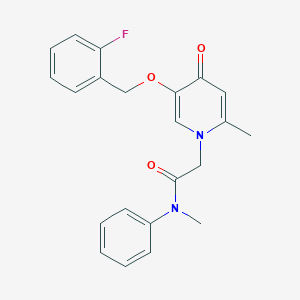

Di-tert-butyl [methylenebis(oxy)]biscarbamate is a chemical compound with the formula C11H22N2O6 . It is also known as Di-tert-butyl dicarbonate .

Synthesis Analysis

Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis . It is commonly referred to as Boc anhydride . This compound is usually purchased rather than synthesized in the lab . It is prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This method is currently employed commercially by manufacturers in China and India .Molecular Structure Analysis

The this compound molecule contains a total of 41 atoms. There are 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .Chemical Reactions Analysis

Di-tert-butyl dicarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .Physical And Chemical Properties Analysis

Di-tert-butyl dicarbonate is a colorless solid or oil . It has a density of 0.95 g/cm³ . Its melting point ranges from 22 to 24 °C , and its boiling point is between 56 to 57 °C at 0.5 mmHg . It is insoluble in water but soluble in most organic solvents .Scientific Research Applications

Polymer Solar Cells

A study by Cheng, Li, and Zhan (2014) on ternary blend polymer solar cells uses related compounds to enhance the efficiency of solar cells. The incorporation of specific electron-cascade acceptor materials, such as Indene-C60 bisadduct (ICBA), into polymer solar cells has shown to increase the power conversion efficiency due to higher lowest unoccupied molecular orbital (LUMO) energy levels and improved charge transfer routes (Cheng, Li, & Zhan, 2014).

Asymmetric Hydrogenation

Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method is particularly valuable for synthesizing chiral pharmaceutical ingredients, demonstrating the compound's role in facilitating efficient and selective catalytic reactions (Imamoto et al., 2012).

Oxidative Degradation Studies

Frauscher et al. (2017) investigated the oxidative degradation behavior of ester-based oils, which are crucial for understanding the stability and performance of lubricants. The study highlights the significance of antioxidant additives in enhancing the oils' resistance against oxidation and provides insights into the degradation mechanisms and products (Frauscher et al., 2017).

properties

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O6/c1-10(2,3)18-8(14)12-16-7-17-13-9(15)19-11(4,5)6/h7H2,1-6H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMCPWCRLOECKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCONC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

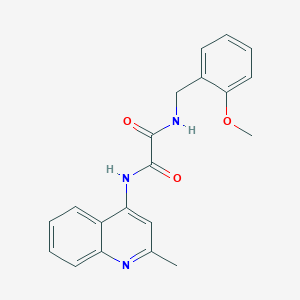

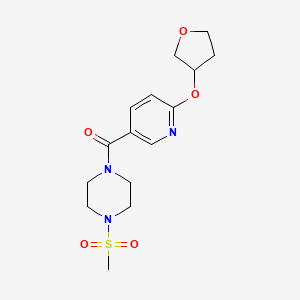

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)

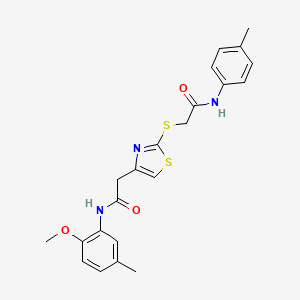

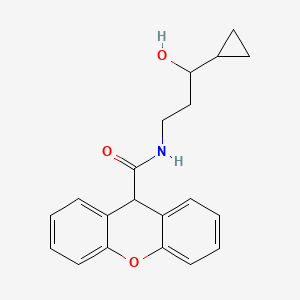

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

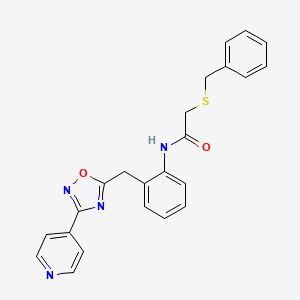

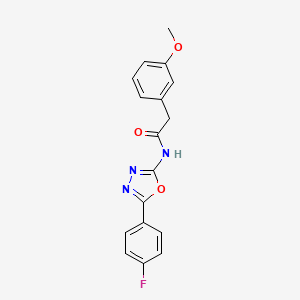

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)